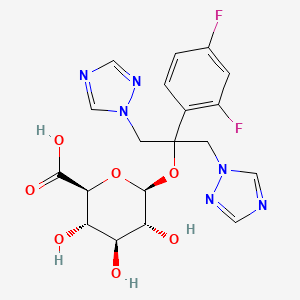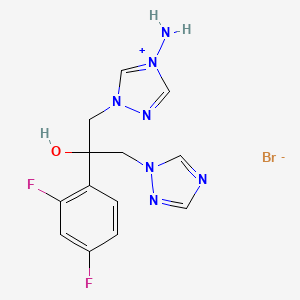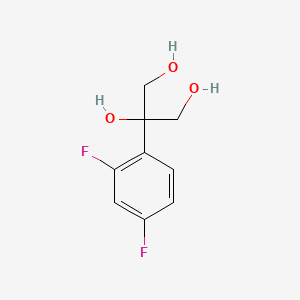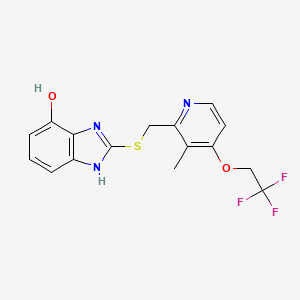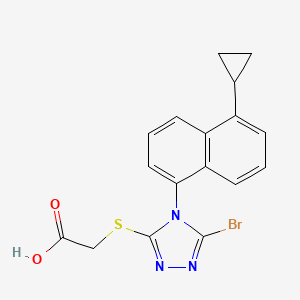
莱西努拉德杂质 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lesinurad Impurity 4, also known by its CAS Registry number 1533519-97-9, is categorized under impurities . Its chemical name is 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .
Synthesis Analysis
An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% .Molecular Structure Analysis
The molecular structure of Lesinurad Impurity 4 is C17H14BrN3O2S . It is also known as 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .Chemical Reactions Analysis
The formation of Lesinurad involves several chemical reactions. Bromination of a 3,4-disubstituted 1,2,4-triazole at the C (5) position was realized with either N-bromosuccinimide (NBS) in THF or bromine/pyridine in MeCN . An optimized procedure for chlorination of 1-aryltriazole, using oxone® and sodium chloride was reported, affording the 5-monochlorinated derivative 44 in good yield (89%) .科学研究应用
痛风治疗增强
莱西努拉德杂质 4: 主要以其在增强痛风治疗中的作用而闻名。作为莱西努拉德药代动力学的活性代谢物,它有助于该药物降低血清尿酸水平的疗效。 这种杂质,当以受控量存在时,可能对患有与痛风相关的高尿酸血症患者的治疗效果产生潜在的改善 {svg_1}.
代谢综合征研究
在代谢综合征的背景下,This compound 可能因其对代谢参数的影响而受到研究。 研究表明,选择性抑制尿酸转运蛋白可以影响尿酸和葡萄糖的重吸收,从而影响代谢综合征状况 {svg_2}.
慢性肾脏病 (CKD) 管理
该杂质在 CKD 管理中的作用与其与尿酸转运蛋白的相互作用有关。通过调节这些转运蛋白的活性,有可能积极影响肾脏功能,这对 CKD 患者至关重要。 莱西努拉德衍生物(包括其杂质)的选择性抑制特性可能有助于减少尿毒症毒素的积累 {svg_3}.
心血管疾病 (CVD) 预防
This compound: 由于其对尿酸转运蛋白活性的影响,可能在 CVD 预防研究中得到应用。 通过改变尿酸的重吸收,它可以帮助管理导致心血管风险的疾病 {svg_4}.
利尿剂的开发
这种杂质在新型利尿剂的开发中至关重要。 它与尿酸转运蛋白(如 URAT1 和 OAT4)的相互作用为设计可以更选择性地靶向这些转运蛋白以治疗高尿酸血症的药物提供了见解 {svg_5}.
药品质量控制
在制药制造中,识别和控制诸如This compound之类的杂质至关重要。 它作为合成过程完整性的标志,有助于确保最终产品的安全性和有效性 {svg_6}.
作用机制
Target of Action
Lesinurad Impurity 4, like Lesinurad, primarily targets the URAT1 and OAT4 uric acid (UA) transporters in the kidney . These transporters play a crucial role in the reabsorption of uric acid, a process that Lesinurad Impurity 4 inhibits .
Mode of Action
By inhibiting the URAT1 and OAT4 transporters, Lesinurad Impurity 4 prevents the reabsorption of uric acid in the kidneys . This action results in increased renal uric acid excretion and consequently, lower serum uric acid (sUA) levels .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the normal reabsorption process of uric acid in the kidneys . This disruption leads to an increase in the excretion of uric acid, which in turn reduces the concentration of uric acid in the blood .
Pharmacokinetics
Lesinurad is known to have a bioavailability of approximately 100% . It is metabolized in the liver, primarily by CYP2C9, and has an elimination half-life of around 5 hours . The majority of Lesinurad is excreted in the urine (63%), with the remainder being excreted in the feces (32%) .
Result of Action
The primary result of Lesinurad Impurity 4’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower levels of uric acid in the blood .
安全和危害
生化分析
Biochemical Properties
Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, Lesinurad Impurity 4 could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .
Cellular Effects
Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .
Molecular Mechanism
The molecular mechanism of Lesinurad Impurity 4 is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .
Temporal Effects in Laboratory Settings
Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .
Dosage Effects in Animal Models
Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .
Metabolic Pathways
Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .
Transport and Distribution
Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .
Subcellular Localization
Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .
属性
IUPAC Name |
2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXQWKNVGTAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

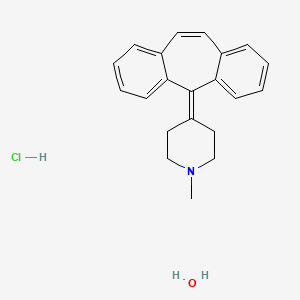
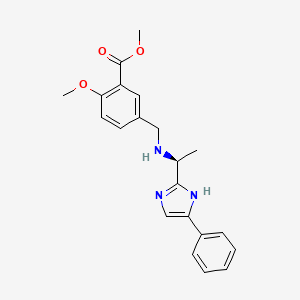
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
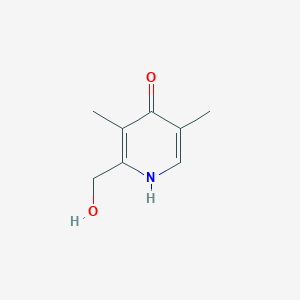
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
